molecular formula C8H11NO5 B122739 Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate CAS No. 157558-46-8

Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate

Cat. No. B122739
M. Wt: 201.18 g/mol
InChI Key: IQZBXTMIRATHPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate, also known as MMFC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. MMFC belongs to the class of furan carboxylic acid derivatives and has been studied for its various biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is not fully understood. However, studies have suggested that Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate inhibits the activity of certain enzymes and receptors, leading to its therapeutic effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to bind to the cannabinoid receptor CB1, leading to its anti-inflammatory and neuroprotective effects.

Biochemical And Physiological Effects

Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to have various biochemical and physiological effects. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of certain genes involved in apoptosis and cell cycle regulation. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to improve cognitive function and reduce oxidative stress.

Advantages And Limitations For Lab Experiments

Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and low cost. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate is also stable under normal laboratory conditions and can be stored for extended periods. However, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate. One area of research is the development of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate and its potential side effects.

Synthesis Methods

The synthesis of Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate involves the reaction of 4-amino-5-methoxy-5-methyl-2-furancarboxylic acid with methyl chloroformate in the presence of a base. The reaction yields Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate as a white crystalline solid with a yield of around 70%. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate has also been studied for its potential neuroprotective effects and can improve cognitive function.

properties

CAS RN

157558-46-8

Product Name

Methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

methyl 4-amino-5-methoxy-5-methyl-2-oxofuran-3-carboxylate

InChI

InChI=1S/C8H11NO5/c1-8(13-3)5(9)4(6(10)12-2)7(11)14-8/h9H2,1-3H3

InChI Key

IQZBXTMIRATHPO-UHFFFAOYSA-N

SMILES

CC1(C(=C(C(=O)O1)C(=O)OC)N)OC

Canonical SMILES

CC1(C(=C(C(=O)O1)C(=O)OC)N)OC

synonyms

3-Furancarboxylicacid,4-amino-2,5-dihydro-5-methoxy-5-methyl-2-oxo-,methylester(9CI)

Origin of Product

United States

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